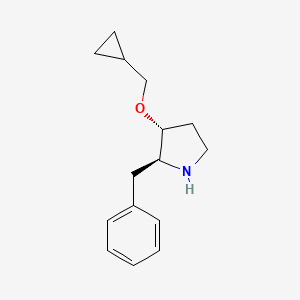![molecular formula C11H16N4O B8109761 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109761.png)
2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spirocyclic structure with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a spirocyclic amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- 1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
- 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Comparison: Compared to similar compounds, 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to its spirocyclic structure, which may confer distinct biological activities and chemical reactivity. The presence of the spirocyclic moiety can influence the compound’s pharmacokinetic properties, such as its stability and solubility, making it a valuable scaffold for drug development.
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-14-7-9(6-13-14)15-5-3-11(10(15)16)2-4-12-8-11/h6-7,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISHMAZJHVMDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC3(C2=O)CCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One](/img/structure/B8109690.png)


![3-((1H-pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine](/img/structure/B8109701.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B8109709.png)
![(3aS,8aR)-1-(methylsulfonyl)-N-phenyldecahydropyrrolo[2,3-d]azepine-3a-carboxamide](/img/structure/B8109717.png)
![2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole](/img/structure/B8109730.png)
![N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B8109732.png)
![(5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B8109744.png)
![(4Ar,7As)-N-Methyl-1-(Pyrimidin-2-Yl)Octahydro-1H-Pyrrolo[3,4-B]Pyridine-4A-Carboxamide](/img/structure/B8109751.png)
![Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Pyrazine-2-Carboxamide](/img/structure/B8109753.png)
![3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid](/img/structure/B8109762.png)
![Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide](/img/structure/B8109770.png)
![4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8109775.png)
